molecular formula C23H26O5 B2923230 9-(2,4-dihydroxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione

9-(2,4-dihydroxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione

Cat. No.: B2923230
M. Wt: 382.4 g/mol
InChI Key: OKXVTYXMGOFJFT-UHFFFAOYSA-N
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Description

CIL62 is a compound known for its ability to induce cell death independently of caspase-3 and caspase-7.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CIL62 involves several steps, including the formation of key intermediates and the final coupling reactions. Specific details on the synthetic routes and reaction conditions are proprietary and not widely published. it is known that the compound is synthesized through a series of organic reactions involving the use of various reagents and catalysts .

Industrial Production Methods

Industrial production methods for CIL62 are not extensively documented in the public domain. Typically, such compounds are produced in specialized facilities with stringent controls to ensure purity and consistency. The production process would involve scaling up the laboratory synthesis methods and optimizing reaction conditions for large-scale production .

Chemical Reactions Analysis

Types of Reactions

CIL62 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving CIL62 include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature, pressure, and solvent, depend on the desired reaction and product .

Major Products

The major products formed from the reactions of CIL62 include various oxidized and reduced derivatives, as well as substituted compounds. These products can have different biological activities and properties .

Scientific Research Applications

CIL62 has several scientific research applications, including:

    Chemistry: Used as a tool compound to study cell death mechanisms and to develop new chemical probes.

    Biology: Employed in research to understand the pathways and molecular targets involved in necroptosis.

    Medicine: Investigated for its potential therapeutic applications in diseases where regulated cell death plays a role, such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting cell death pathways

Mechanism of Action

The mechanism of action of CIL62 involves the induction of cell death through a pathway that is independent of caspase-3 and caspase-7. Instead, CIL62’s effects are dependent on Necrostatin-1, which inhibits necroptosis. Necroptosis is a form of programmed cell death that is distinct from apoptosis and is characterized by the involvement of receptor-interacting protein kinases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of CIL62

CIL62 is unique in its ability to induce cell death independently of caspase-3 and caspase-7, making it a valuable tool for studying necroptosis. Its dependence on Necrostatin-1 further distinguishes it from other cell death inducers, providing insights into the regulation of necroptosis and potential therapeutic applications .

Properties

IUPAC Name

9-(2,4-dihydroxyphenyl)-3,3,6,6-tetramethyl-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26O5/c1-22(2)8-15(26)20-17(10-22)28-18-11-23(3,4)9-16(27)21(18)19(20)13-6-5-12(24)7-14(13)25/h5-7,19,24-25H,8-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKXVTYXMGOFJFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(C3=C(O2)CC(CC3=O)(C)C)C4=C(C=C(C=C4)O)O)C(=O)C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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